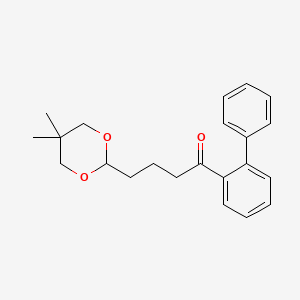

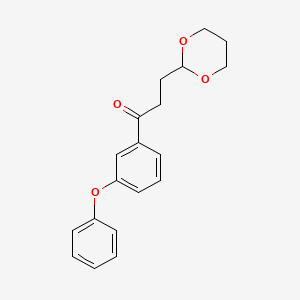

![molecular formula C8H4ClN3 B1360867 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1000340-76-0](/img/structure/B1360867.png)

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

説明

6-Chloro-1H-pyrrolo[2,3-b]pyridine is used in the preparation of heterocyclic compounds for the treatment of cancer . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Synthesis Analysis

The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine involves the use of heterocyclic building blocks . A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with a chlorine atom at the 6-position . The ligand binding pocket of JAK3 is known to be comprised of a hinge region in the ATP-binding site and a spatial cavity surrounded by hydrophobic amino acid residues .Chemical Reactions Analysis

6-Chloro-1H-pyrrolo[2,3-b]pyridine has shown potential inhibitory activity toward JAKs (JAK3, JAK1, and JAK2) . It has also been used as a starting material in a recent synthesis of azaserotonin .Physical and Chemical Properties Analysis

6-Chloro-1H-pyrrolo[2,3-b]pyridine is a solid compound with a molecular weight of 152.58 . Its empirical formula is C7H5ClN2 .科学的研究の応用

Synthesis of Derivatives and Scaffolds

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile serves as a key building block in the synthesis of various chemically significant derivatives. For instance, it allows the creation of 4-substituted 7-azaindole derivatives, as demonstrated by Figueroa‐Pérez et al. (2006) in their work on the synthesis of these derivatives using simple nucleophilic displacement methods (Figueroa‐Pérez et al., 2006). Similarly, Abdel-Mohsen and Geies (2008) showcased its versatility in synthesizing a range of pyrrolo[2,3-b]pyridine and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidine systems, some of which have potential as antibacterial agents (Abdel-Mohsen & Geies, 2008).

Biologically Active Compounds

The compound is also instrumental in the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds. Sroor (2019) prepared and characterized new derivatives showing potential biological activity (Sroor, 2019). Additionally, Kayukov et al. (2020) discussed the base-catalyzed reactions of 6-halopyridine-3,5-dicarbonitriles with alcohols, leading to pyrrole ring fusion and the creation of various biologically relevant compounds (Kayukov et al., 2020).

Optical and Electronic Properties

The optical and electronic properties of derivatives are another area of research. Zedan, El-Taweel, and El-Menyawy (2020) reported on the structural, optical, and diode characteristics of pyridine derivatives, exploring their potential in electronic applications (Zedan et al., 2020).

Material Science and Corrosion Inhibition

Furthermore, its derivatives have been explored in the context of material science. Dandia, Gupta, Singh, and Quraishi (2013) synthesized pyrazolopyridine derivatives using ultrasonic irradiation and evaluated their effectiveness as corrosion inhibitors for mild steel in acidic conditions (Dandia et al., 2013).

作用機序

Target of Action

The primary targets of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s binding to the receptors, preventing their dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The compound’s action affects the FGFR signaling pathway, which plays a crucial role in various types of tumors . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, the inhibition of this pathway by this compound can potentially suppress tumor growth and progression .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce their apoptosis . It also significantly inhibits the migration and invasion of these cells .

Safety and Hazards

将来の方向性

The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising prospects . Compound 4h, a derivative of 6-Chloro-1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells . This suggests that 4h could be an appealing lead compound beneficial to subsequent optimization .

生化学分析

Biochemical Properties

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, migration, and angiogenesis . The compound’s interaction with FGFRs involves binding to the receptor’s active site, thereby preventing the activation of downstream signaling pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion abilities of these cells, indicating its potential as an anti-cancer agent. The inhibition of FGFR signaling pathways by this compound leads to alterations in cell signaling, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly FGFRs. By binding to the active site of FGFRs, the compound inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, leading to reduced cell proliferation, migration, and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have indicated sustained inhibition of FGFR signaling and consistent anti-proliferative effects on cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. Understanding its transport mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.

特性

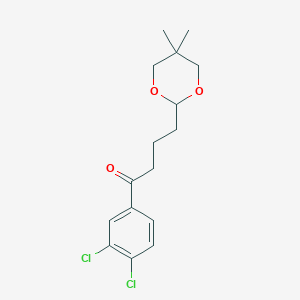

IUPAC Name |

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWATZWPHOVBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646911 | |

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-76-0 | |

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

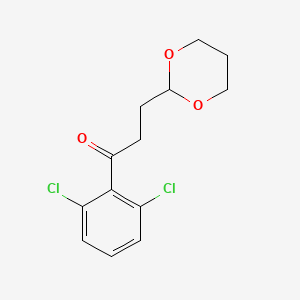

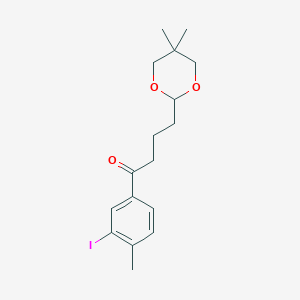

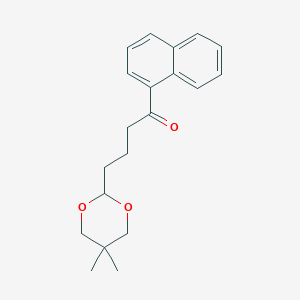

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)